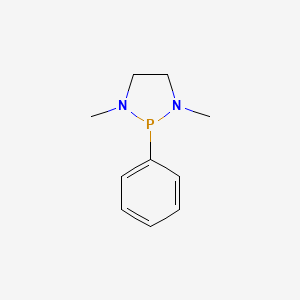
1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine
描述
1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine is a novel reagent used for the stereospecific synthesis of olefins from 1,2-diols . It is also known to behave as a n-type dopant for n-channel Organic Thin Film Transistors (OTFTs) .
Synthesis Analysis
This compound is a reagent for the stereospecific synthesis of olefins from 1,2-diols . The synthesis process involves a reaction between the dopant and host that begins with either hydride or hydrogen atom transfer and ultimately leads to the formation of host radical anions .Molecular Structure Analysis
The molecular structure of 1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine has been characterized in several studies . The structures of the chloro- and bromo-derivatives were ascertained by single-crystal X-ray diffraction .Chemical Reactions Analysis
1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine is involved in a series of glycosylation reactions . It is also used as a ligand for the preparation of luminescent lanthanide complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine include a molecular weight of 194.21 g/mol, a refractive index of 1.565, a boiling point of 95 °C/0.7 mmHg, and a density of 1.054 g/mL at 25 °C .科学研究应用
1. Use in Palladium-Catalyzed Asymmetric Allylic Alkylation 1,3,2-diazaphospholidine derivatives exhibit catalytic properties in organic synthesis. For instance, specific compounds with pseudodipeptide substituents have been utilized as asymmetric inducers in palladium-catalyzed allylic alkylations, yielding high enantioselectivity. These catalysts have shown remarkable efficiency, achieving up to 84% ee in certain reactions (Chuchelkin et al., 2018).
2. Structural and Reactivity Studies The structural characteristics of 1,3,2-diazaphospholidine derivatives significantly influence their reactivity. For example, studies on 1,3-dimethyl-2-methylamino-1,3,2-diazaphospholidine-2,4,5-trione have unveiled its solvolytic behavior and crystal structure, providing insights into its reactivity patterns, particularly the cleavage of imide P–N bonds (Hutton et al., 1986).
3. Utility in Dimerization Reactions Certain 1,3,2-diazaphospholidine modified nickel(0) catalysts are effective in the dimerization of butadiene, yielding linear or cyclic dimers based on the specific substituents present in the catalyst (Richter, 1986).
4. Role in Coordination Chemistry and Luminescence 1,3-dimethyl-2-phenyl-1,3-diazaphospholidine-2-oxide has been utilized as a ligand in the formation of luminescent lanthanide and manganese(II) complexes. These complexes exhibit notable luminescence properties, making them potential candidates for applications in materials science and photonics (Bortoluzzi & Gobbo, 2019; Bortoluzzi et al., 2020).
未来方向
属性
IUPAC Name |
1,3-dimethyl-2-phenyl-1,3,2-diazaphospholidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N2P/c1-11-8-9-12(2)13(11)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKFZCQRONDMOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(P1C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176951 | |
| Record name | 1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine | |
CAS RN |
22429-12-5 | |
| Record name | Corey-hopkins reagent | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022429125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22429-12-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269170 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COREY-HOPKINS REAGENT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCL20F45U6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





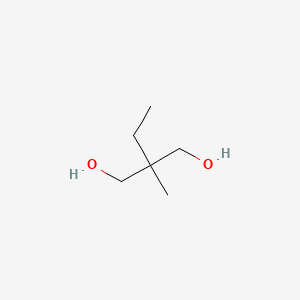
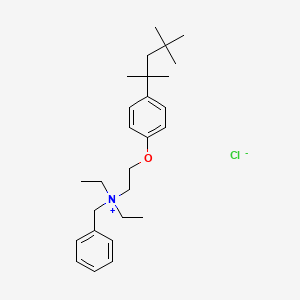
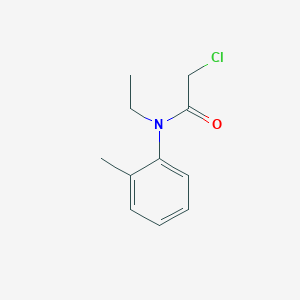
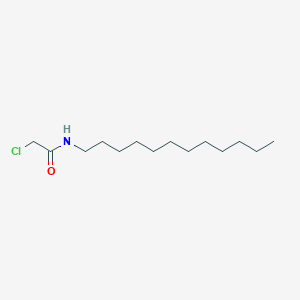
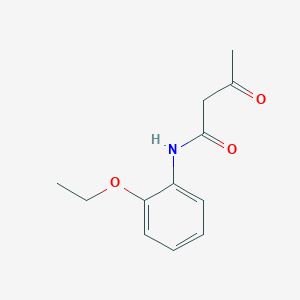

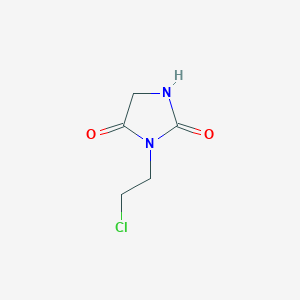


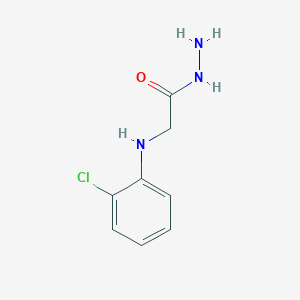
![2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid](/img/structure/B1362503.png)
